4-Formylphenyl 4-(hexadecanoyloxy)benzoate 4-Formylphenyl 4-(hexadecanoyloxy)benzoate
Brand Name: Vulcanchem
CAS No.: 920977-95-3
VCID: VC16924319
InChI: InChI=1S/C30H40O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(32)34-27-22-18-26(19-23-27)30(33)35-28-20-16-25(24-31)17-21-28/h16-24H,2-15H2,1H3
SMILES:
Molecular Formula: C30H40O5
Molecular Weight: 480.6 g/mol

4-Formylphenyl 4-(hexadecanoyloxy)benzoate

CAS No.: 920977-95-3

Cat. No.: VC16924319

Molecular Formula: C30H40O5

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

4-Formylphenyl 4-(hexadecanoyloxy)benzoate - 920977-95-3

Specification

CAS No. 920977-95-3
Molecular Formula C30H40O5
Molecular Weight 480.6 g/mol
IUPAC Name (4-formylphenyl) 4-hexadecanoyloxybenzoate
Standard InChI InChI=1S/C30H40O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(32)34-27-22-18-26(19-23-27)30(33)35-28-20-16-25(24-31)17-21-28/h16-24H,2-15H2,1H3
Standard InChI Key ABARGFGARBPQMJ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O

Introduction

Structural and Molecular Properties

The molecular architecture of 4-formylphenyl 4-(hexadecanoyloxy)benzoate features a central benzoate ester group linked to a hexadecanoyloxy chain (16-carbon acyloxy group) and a 4-formylphenyl substituent. The canonical SMILES representation (CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O\text{CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O}) highlights the ester linkages and aromatic systems. The hexadecanoyloxy chain introduces significant hydrophobicity, while the formyl group (-CHO) provides a reactive site for further chemical modifications, such as Schiff base formation or nucleophilic additions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC30H40O5\text{C}_{30}\text{H}_{40}\text{O}_5
Molecular Weight480.6 g/mol
IUPAC Name(4-Formylphenyl) 4-hexadecanoyloxybenzoate
InChI KeyABARGFGARBPQMJ-UHFFFAOYSA-N
PubChem CID71422568

Synthesis and Reaction Pathways

The synthesis of 4-formylphenyl 4-(hexadecanoyloxy)benzoate follows a multi-step esterification strategy, analogous to methods used for structurally related liquid crystalline compounds .

Stepwise Synthesis Protocol

  • Preparation of 4-(Hexadecanoyloxy)benzoic Acid:
    Hexadecanoic acid (palmitic acid) is activated using thionyl chloride (SOCl2\text{SOCl}_2) to form hexadecanoyl chloride. This intermediate reacts with methyl 4-hydroxybenzoate in the presence of a base (e.g., triethylamine) to yield methyl 4-(hexadecanoyloxy)benzoate. Subsequent hydrolysis with aqueous NaOH produces 4-(hexadecanoyloxy)benzoic acid .

  • Esterification with 4-Formylphenol:
    The carboxylic acid group of 4-(hexadecanoyloxy)benzoic acid is activated using N,NN,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane. Reaction with 4-formylphenol under inert atmosphere yields the target compound after purification via silica gel chromatography .

Table 2: Representative Reaction Conditions

ParameterValue
Catalyst SystemDCC/DMAP
SolventAnhydrous CH2Cl2\text{CH}_2\text{Cl}_2
Reaction Time24–48 hours
Purification MethodColumn chromatography (CHCl₃)

Physicochemical Characterization

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):
    1H^1\text{H} NMR spectra reveal distinct signals for the formyl proton (δ9.810.0\delta \approx 9.8–10.0 ppm), aromatic protons (δ6.88.2\delta \approx 6.8–8.2 ppm), and methylene/methyl groups in the hexadecanoyloxy chain (δ0.81.8\delta \approx 0.8–1.8 ppm) .

  • Infrared (IR) Spectroscopy:
    Key absorptions include ester carbonyl (ν17201740cm1\nu \approx 1720–1740 \, \text{cm}^{-1}), formyl carbonyl (ν16801700cm1\nu \approx 1680–1700 \, \text{cm}^{-1}), and aromatic C-H stretching (ν30003100cm1\nu \approx 3000–3100 \, \text{cm}^{-1}) .

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous benzoate esters indicates thermotropic liquid crystalline phases. For example, 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) exhibits a smectic phase between 333.2 K and 483.2 K . The hexadecanoyloxy chain in 4-formylphenyl 4-(hexadecanoyloxy)benzoate likely enhances thermal stability, enabling mesophase formation at higher temperatures.

Table 3: Thermal Transitions in Analogous Compounds

CompoundPhase Transition Temperatures (K)Enthalpy (kJ/mol)
BDBB Cr → Smectic: 483.212.4
Smectic → Isotropic: 493.28.7

Future Research Directions

  • Synthetic Optimization:
    Exploring alternative catalysts (e.g., EDC/HOBt) and solvent systems to improve yields and scalability.

  • Mesomorphic Characterization:
    Detailed DSC and polarized optical microscopy (POM) studies to map liquid crystalline behavior.

  • Biological Screening: Assessing antimicrobial, anticancer, or anti-inflammatory activity in vitro.

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